molecular formula C9H9ClO2 B1345113 Methyl 4-(chloromethyl)benzoate CAS No. 34040-64-7

Methyl 4-(chloromethyl)benzoate

Cat. No. B1345113
CAS RN: 34040-64-7
M. Wt: 184.62 g/mol
InChI Key: SATDLKYRVXFXRE-UHFFFAOYSA-N
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Patent
US07482340B2

Procedure details

4-Chloromethylbenzoic acid (2.0 g) was dissolved in 300 ml of methanol and 0.5 ml concentrated sulphuric acid was added. The mixture was stirred at room temperature for eight days. Methanol was evaporated and the residue was dissolved in ethyl acetate. The organic layer was washed with saturated NaHCO3-solution, dried with Na2SO4 and evaporated to yield 4-chloromethylbenzoic acid methyl ester.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[CH3:17]O>>[CH3:17][O:8][C:7](=[O:9])[C:6]1[CH:10]=[CH:11][C:3]([CH2:2][Cl:1])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClCC1=CC=C(C(=O)O)C=C1
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for eight days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3-solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 d
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.